molecular formula C9H8BrFO B13564801 (E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL

(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL

Cat. No.: B13564801
M. Wt: 231.06 g/mol
InChI Key: OGQIYUAUACQJIE-OWOJBTEDSA-N
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Description

(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a bromo and fluorine substituent on a phenyl ring, along with a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with an appropriate reagent to introduce the propenol group. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The bromo and fluorine substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) can be employed.

    Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-bromo-2-fluorobenzaldehyde or 4-bromo-2-fluorobenzophenone.

    Reduction: Formation of (E)-3-(4-Bromo-2-fluorophenyl)propan-1-ol.

    Substitution: Formation of compounds with different substituents on the phenyl ring, such as 4-cyano-2-fluorophenyl derivatives.

Scientific Research Applications

(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Chloro-2-fluorophenyl)prop-2-EN-1-OL
  • (E)-3-(4-Bromo-2-chlorophenyl)prop-2-EN-1-OL
  • (E)-3-(4-Bromo-2-methylphenyl)prop-2-EN-1-OL

Uniqueness

(E)-3-(4-Bromo-2-fluorophenyl)prop-2-EN-1-OL is unique due to the presence of both bromo and fluorine substituents, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2/b2-1+

InChI Key

OGQIYUAUACQJIE-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=C/CO

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CCO

Origin of Product

United States

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